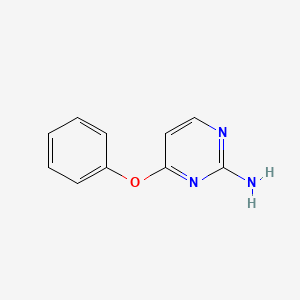

![molecular formula C14H15N3O5S B2808886 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021219-06-6](/img/structure/B2808886.png)

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and benzo[b][1,4]dioxine rings, and the sulfonamide group . The exact arrangement of these groups within the molecule would determine its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridazine and benzo[b][1,4]dioxine rings, and the sulfonamide group . These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These could include its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Biological Screening

A series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been synthesized and characterized. These compounds have been screened against a variety of enzymes and bacterial strains, demonstrating their utility in inhibiting lipoxygenase and showing moderate inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some derivatives exhibited significant antibacterial properties, highlighting their potential in antimicrobial research (Irshad et al., 2016).

Molecular Docking Studies

Further insights into the interactions between synthesized sulfonamides and target enzymes have been obtained through molecular docking studies. These computational analyses correlate with experimental findings, providing a mechanistic understanding of how these compounds interact at the molecular level with cholinesterases and lipoxygenase. This information is crucial for the development of targeted therapeutic agents (Irshad et al., 2016).

Antimicrobial and Hemolytic Activities

Sulfonamides derived from 1,4-Benzodioxane have been evaluated for antimicrobial and hemolytic activities. This research has demonstrated the potential of these compounds as antimicrobial agents, with some showing proficiency against both bacterial and fungal species. The evaluation of hemolytic activity further supports their therapeutic utility, emphasizing the importance of such compounds in the development of new antimicrobial strategies (Irshad, 2018).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of new sulfonamides bearing benzodioxane and acetamide moieties has been explored, with compounds showing substantial activity against yeast α-glucosidase and weaker activity against AChE. This research highlights the potential of these compounds in enzyme inhibition studies, offering insights into their therapeutic applications (Abbasi et al., 2019).

Safety And Hazards

properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c18-14-2-1-5-15-17(14)7-6-16-23(19,20)11-3-4-12-13(10-11)22-9-8-21-12/h1-5,10,16H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNBBLZWBJHJMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

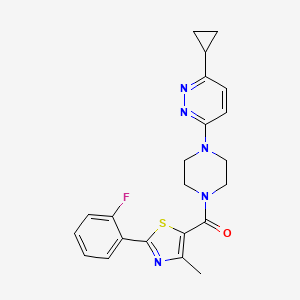

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2808806.png)

![Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate](/img/structure/B2808807.png)

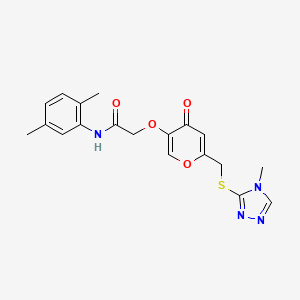

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B2808814.png)

![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)

![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)

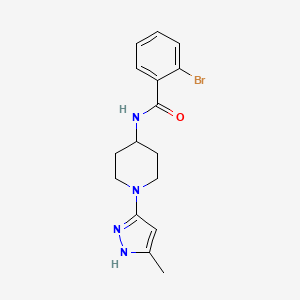

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2808823.png)

![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)